molecular formula C9H14Cl2N4S B2476972 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1261231-26-8

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B2476972
CAS No.: 1261231-26-8
M. Wt: 281.2
InChI Key: AARBAGOOUPPFLL-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group, a methylthio group, and a piperazinyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form a corresponding hydrogenated compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidine hydrochloride
  • 4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine hydrochloride

Uniqueness

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to the presence of the piperazinyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBAGOOUPPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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